![molecular formula C31H34N2O5 B2875837 2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 441291-73-2](/img/structure/B2875837.png)
2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a piperidine ring, which is a common feature in many alkaloid natural products and drug candidates . Piperidones, which are precursors to the piperidine ring, have unique biochemical properties and have been synthesized to study their biological activity .
Molecular Structure Analysis
The compound seems to contain a piperidine ring, a benzene ring, and an isoquinoline dione group. The exact structure would need to be confirmed with techniques such as X-ray diffraction .科学的研究の応用
Pharmacological Research: Piperidine Derivatives
Piperidine derivatives are crucial in the pharmaceutical industry, with their presence in over twenty classes of pharmaceuticals. The compound , containing a piperidine moiety, could be explored for its potential pharmacological activities. Recent advances in the synthesis of such derivatives have led to the discovery of new drugs .
Antimalarial Drug Development
The structurally related piperidine compounds have shown high selectivity and activity against resistant strains of Plasmodium falciparum. This suggests that our compound could be synthesized and tested for antimalarial properties, potentially leading to the development of new treatments for malaria .
Antimicrobial Activity
Piperidine derivatives have been evaluated for their antimicrobial properties. The compound’s unique structure could be synthesized and assessed for its efficacy against a range of microbial pathogens, contributing to the search for new antimicrobial agents .
Cancer Research: Kinase Inhibition
Some piperidine derivatives have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). The compound could be investigated for its potential as a kinase inhibitor, which is a promising approach in targeted cancer therapy .
Chemical Synthesis: Cyclization Reactions
The compound’s structure indicates potential for various intra- and intermolecular cyclization reactions. This could be significant in the synthesis of new organic compounds, which may have applications in material science or as intermediates in pharmaceutical synthesis .
Drug Design: Protein Degraders
Compounds with a piperidine structure have been used in the design of bifunctional protein degraders. The rigidity introduced by such compounds can impact the 3D orientation and optimization of drug-like properties. Our compound could be explored for its utility in this innovative field of drug design .
Organic Chemistry: Multicomponent Reactions
The piperidine moiety is often involved in multicomponent reactions, which are efficient methods for constructing complex molecules. The compound could be used as a substrate in such reactions to create diverse libraries of organic molecules for screening in drug discovery.
Each of these applications leverages the unique chemical structure of the compound, particularly the piperidine ring, which is a common feature in many biologically active molecules. The potential uses outlined above are based on the structural analogies and the known activities of similar compounds. Further research and experimentation would be necessary to confirm these applications for the specific compound . The references provided offer a deeper insight into the current state of research and potential future directions .
特性
IUPAC Name |
2-[[1-[2-hydroxy-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O5/c1-3-6-21-11-12-27(28(17-21)37-2)38-20-24(34)19-32-15-13-22(14-16-32)18-33-30(35)25-9-4-7-23-8-5-10-26(29(23)25)31(33)36/h3-5,7-12,17,22,24,34H,1,6,13-16,18-20H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXQJQFGJQPMOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。